5-Acetylthiophene-3-carboxylic acid
Overview
Description
5-Acetylthiophene-3-carboxylic acid is a chemical compound that is part of the thiophene family, which are heterocyclic compounds containing a sulfur atom. This particular compound has not been explicitly detailed in the provided papers, but its close derivatives have been synthesized and studied for their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds to this compound has been reported. For instance, a functionalized cyclohexene skeleton of GS4104 was synthesized using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another synthesis approach involved the reaction of 2-acetylthiophene with arenediazonium chlorides catalyzed by cupric chloride to yield 2-acetyl-5-arylthiophenes, which could further react to form quinolinecarboxylic acids . These methods highlight the versatility of thiophene derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical properties and potential applications. The paper titled "Synthèse des Acides O.Acétyl et O. Benzoylthiophènecarboxyliques et de Leurs Chlorures D'Acide et Esters" discusses the synthesis of o. ketoacids that may exhibit ring-chain tautomerism, similar to o. formylacids. The positions of the substituent groups and the structure of these compounds were determined using NMR spectroscopy and X-ray diffraction . These techniques are essential for confirming the molecular structure of thiophene derivatives, including this compound.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that are useful in synthesizing complex molecules. For example, 5-Acetylthiophene-2-carboxylic acid, a close relative of the compound , was used to synthesize arotinolol hydrochloride, a pharmaceutical compound. The synthesis involved reactions with thionyl chloride, ammonia, bromine, and ammonium dithiocarbamate, followed by reactions with epichlorohydrin, tert-butylamine, and concentrated hydrochloric acid . These reactions demonstrate the reactivity of acetylthiophene derivatives and their utility in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. While the specific properties of this compound are not detailed in the provided papers, the general properties of thiophene derivatives can be inferred. They often exhibit tautomerism, which can affect their reactivity and physical characteristics. The exact properties such as melting point, boiling point, solubility, and stability would depend on the specific substituents and their positions on the thiophene ring, as suggested by the synthesis and structural analysis of related compounds .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
5-Acetylthiophene-3-carboxylic acid and its derivatives have been used in the synthesis of various pharmaceutical compounds. For instance, a derivative of this acid was used in the synthesis of arotinolol hydrochloride, a medication with potential therapeutic effects (L. Hongbin et al., 2011). Similarly, compounds with 5-acetylthiophene structure have been investigated for their anti-inflammatory properties, indicating a potential application in developing new anti-inflammatory agents (M. A. Radwan et al., 2009).
Development of Novel Heterocyclic Compounds
Research has shown that this compound derivatives can be utilized in the creation of various heterocyclic compounds. A study demonstrated the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives with potential anticancer activity (A. Atta & E. Abdel‐Latif, 2021). This showcases the compound's versatility in contributing to novel therapeutic options.
Polymer and Materials Science
In the field of materials science, derivatives of this compound have been used in the synthesis of polymers with specific properties. Research has explored the synthesis of water-soluble polythiophene carboxylic acids, highlighting their unique solution properties and potential applications in material science (Kim et al., 1999).
Electrochemical Applications
This compound has also found applications in the development of electrochemical sensors. A study involved the synthesis of thiophene derivatives for use in electrochemical DNA sensors, demonstrating the potential of these compounds in biotechnological applications (S. Kang et al., 2004).
properties
IUPAC Name |
5-acetylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVECVNXXJOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424375 | |
Record name | 5-acetylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33148-86-6 | |
Record name | 5-acetylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-3-thiophenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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